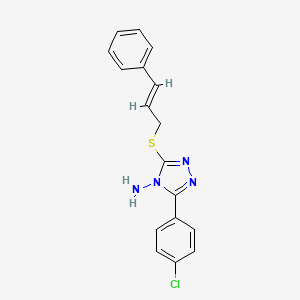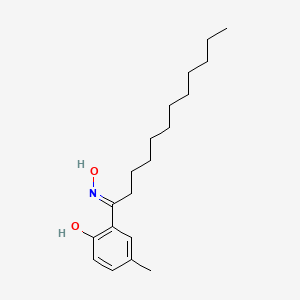
3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophényl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine est un composé chimique appartenant à la classe des dérivés du triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse du 3-(4-Chlorophényl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine implique généralement la réaction de la 4-chlorophénylhydrazine avec le chlorure de cinnamyle en présence d'une base pour former l'hydrazone intermédiaire. Cet intermédiaire est ensuite cyclisé à l'aide d'un réactif approprié, tel que l'oxychlorure de phosphore, pour obtenir le dérivé triazole souhaité. Les conditions de réaction nécessitent souvent des températures contrôlées et des atmosphères inertes pour garantir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
3-(4-Chlorophényl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures cycliques plus complexes.
Applications de la recherche scientifique
3-(4-Chlorophényl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien et antifongique, ce qui en fait un candidat pour des études biologiques supplémentaires.
Médecine : En raison de sa structure triazole, il fait l'objet de recherches pour son potentiel en tant qu'agent anticancéreux et antiviral.
Mécanisme d'action
Le mécanisme d'action du 3-(4-Chlorophényl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction. Cette inhibition peut conduire à la perturbation des voies biologiques essentielles, entraînant des effets antimicrobiens ou anticancéreux. Les cibles moléculaires exactes et les voies impliquées sont encore à l'étude .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Due to its triazole structure, it is being investigated for its potential as an anticancer and antiviral agent.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
3-(4-Chlorophényl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine peut être comparé à d'autres dérivés du triazole tels que :
3-(4-Chlorophényl)-2-(cinnamylthio)-4(3H)-quinazolinone : Ce composé a une structure similaire mais diffère par son cycle quinazolinone, ce qui peut entraîner des activités biologiques différentes.
3-(4-Chlorophényl)-3-hydroxy-2,2-diméthyl-propionate de méthyle : Ce composé a un groupe fonctionnel différent, ce qui peut affecter sa réactivité chimique et ses applications.
Propriétés
Numéro CAS |
577768-60-6 |
|---|---|
Formule moléculaire |
C17H15ClN4S |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H15ClN4S/c18-15-10-8-14(9-11-15)16-20-21-17(22(16)19)23-12-4-7-13-5-2-1-3-6-13/h1-11H,12,19H2/b7-4+ |
Clé InChI |
PJWNWKCEAVLPQI-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)
![1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one](/img/structure/B12010633.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)

![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)

